4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione
Description
4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione is a heterocyclic compound featuring a pyrrolidine-2,3-dione core substituted with a methyl group at the 1-position and a 4-hydroxyphenylmethylidene moiety at the 4-position. The compound’s structure combines a cyclic diketone with an aromatic hydroxyphenyl group, which confers unique physicochemical and biological properties. Pyrrolidine-2,3-dione derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects, as observed in structurally related compounds .
Properties
CAS No. |
144525-90-6 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C12H11NO3/c1-13-7-9(11(15)12(13)16)6-8-2-4-10(14)5-3-8/h2-6,14H,7H2,1H3 |
InChI Key |
QQJGFTRMRAYQOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=CC2=CC=C(C=C2)O)C(=O)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione typically involves the condensation of 4-hydroxybenzaldehyde with a suitable pyrrolidine derivative. The reaction is often carried out in an ethanol solvent under reflux conditions for several hours. Thin layer chromatography (TLC) is used to monitor the reaction progress .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative states, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine-2,4-dione Derivatives
- (Z)-3-[(4-Ethoxyphenyl)(hydroxy)methylidene]-1-isopropylpyrrolidine-2,4-dione (): Structural Differences: The ethoxyphenyl group replaces the hydroxyphenyl substituent, and the pyrrolidine ring has a 2,4-dione configuration (vs. 2,3-dione in the target compound). Bioactivity: Exhibits antibiotic activity (e.g., inhibition of p-hydroxyphenylpyruvate dioxygenase) due to the tricarbonylmethane motif. The ethoxy group may enhance lipophilicity, improving membrane penetration . SAR Insights: The enol hydroxyl group (δ ~11 ppm in NMR) is critical for hydrogen bonding with biological targets. The target compound’s hydroxyphenyl group likely serves a similar role but with altered electronic effects .
Pyrrolidine-2,3-dione Derivatives
- 4-(1-Methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione (): Structural Differences: Features a nitro group and phenyl substituents, contrasting with the hydroxyphenylmethylidene group in the target compound. Synthesis: Prepared via condensation of acetylpyrroline precursors with methylamine in ethanol. The target compound may follow analogous synthetic routes using 4-hydroxybenzaldehyde derivatives .
Phthalimide Derivatives (Non-Pyrrolidine Core)
- (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (Compound 12) (): Structural Differences: Contains a phthalimide core (isoindoline-1,3-dione) instead of pyrrolidine-2,3-dione. Bioactivity: Demonstrated potent antimicrobial activity (133% efficacy vs. Bacillus subtilis compared to ampicillin). The hydrazone moiety likely enhances metal chelation and target binding. While the target compound lacks a hydrazone group, its hydroxyphenyl substituent may contribute to antioxidant or anti-inflammatory effects .
Antimicrobial Activity
- The target compound’s hydroxyphenyl group may mimic the electron-rich aromatic systems in phthalimide derivatives (), which disrupt microbial cell walls or enzymes. However, direct antimicrobial data for the target compound are absent in the evidence.
Enzyme Inhibition
- The tricarbonylmethane structure in pyrrolidine-2,4-dione derivatives () is a key motif for inhibiting p-hydroxyphenylpyruvate dioxygenase, a herbicide target. The target compound’s hydroxyphenylmethylidene group could similarly interact with enzyme active sites, though substitution patterns (e.g., ethoxy vs. hydroxy) modulate potency .
Antioxidant and Anti-inflammatory Effects
- Thiazolidinone derivatives with hydroxyphenyl groups () showed >80% inhibition of Plasmodium falciparum at 10 µg/mL. The target compound’s hydroxyphenyl moiety may enable free radical scavenging, analogous to 4-thiazolidinone antioxidants .
Table 1: Key Properties of Selected Compounds
Biological Activity
4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione, also known as compound CID 71345786, is a pyrrolidine derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and mechanisms of action.
- Molecular Formula : C₁₂H₁₁NO₃
- Molecular Weight : 217.22 g/mol
- CAS Number : 144525-90-6
- IUPAC Name : 4-[(4-hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | 4-[(4-hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione |
| CAS Number | 144525-90-6 |
Biological Activity Overview
Research has indicated that 4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione exhibits various biological activities:
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against S. aureus and MRSA were found to be approximately 25.9 μM and 12.9 μM respectively, indicating significant bactericidal activity as the Minimum Bactericidal Concentrations (MBC) were equal to MIC values .
Anti-inflammatory Potential
The compound's anti-inflammatory effects have also been a focus of research. It has been shown to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor in inflammation.
- Cell Viability Assays : In studies measuring cell viability in inflammatory conditions, compounds similar to 4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione exhibited varied effects on NF-κB activity, suggesting that structural modifications influence anti-inflammatory potential .
The biological activity of 4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione can be attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The hydroxyphenyl group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.
- Redox Reactions : The compound can undergo redox reactions due to its carbonyl groups, influencing cellular oxidative states and affecting various biochemical pathways .
Case Studies
Several studies have investigated the biological activities of this compound:
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
